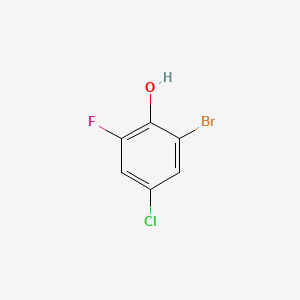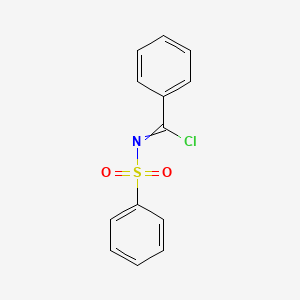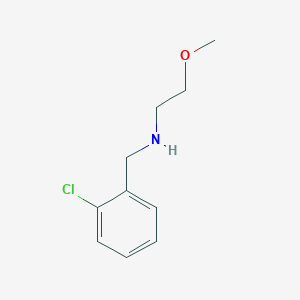
Ácido (1-(terc-butoxicarbonil)-5-metil-1H-indol-2-il)borónico
Descripción general
Descripción
“(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid” is also known as N-Boc-indole-2-boronic acid . It has an empirical formula of C13H16BNO4 and a molecular weight of 261.08 .
Synthesis Analysis
The synthesis of compounds similar to “(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid” involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . Another method involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of “(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid” can be represented by the SMILES stringCC(C)(C)OC(=O)n1c(cc2ccccc12)B(O)O . Chemical Reactions Analysis
Boronic acids, such as “(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . They can also undergo catalytic protodeboronation .Physical And Chemical Properties Analysis
“(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid” is a solid substance with a melting point between 84-94 °C . It should be stored at a temperature of -20°C .Aplicaciones Científicas De Investigación
Reacciones de Acoplamiento Cruzado de Suzuki-Miyaura
Ácido 1-BOC-5-metilindol-2-borónico: se utiliza con frecuencia como reactivo en las reacciones de acoplamiento cruzado de Suzuki-Miyaura . Esta reacción es fundamental en el campo de la química orgánica para formar enlaces carbono-carbono y se utiliza ampliamente en la síntesis de compuestos orgánicos complejos, incluidos productos farmacéuticos, agroquímicos y materiales orgánicos.
Síntesis de Compuestos Heterocíclicos
El compuesto sirve como precursor en la síntesis de varios compuestos heterocíclicos. Por ejemplo, se utiliza en la preparación de pirazoles dihalogenados a través de la cicloadición dipolar . Estos heterociclos son significativos en la química medicinal debido a su presencia en numerosas moléculas biológicamente activas.
Intermediarios Farmacéuticos
Como ingrediente farmacéutico activo, el ácido 1-BOC-5-metilindol-2-borónico se utiliza en la creación de intermediarios farmacéuticos . Estos intermediarios son componentes cruciales en el desarrollo y la fabricación de medicamentos, sirviendo como bloques de construcción para formulaciones más complejas.
Síntesis Orgánica
Este compuesto también es una valiosa materia prima en la síntesis orgánica . Su porción de ácido borónico es particularmente útil en diversas transformaciones orgánicas, contribuyendo a la síntesis de una amplia gama de productos orgánicos.
Reacción de Pictet-Spengler Modificada
Los investigadores utilizan el ácido 1-BOC-5-metilindol-2-borónico en una reacción de Pictet-Spengler modificada para sintetizar el alcaloide isocriptolepina y sus esqueletos relacionados . La reacción de Pictet-Spengler es un método para generar tetrahidroisoquinolina, que es una estructura central en muchos alcaloides con propiedades farmacológicas.
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that boronic acids and their derivatives are often used in suzuki-miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
1-BOC-5-methylindole-2-boronic acid, like other boronic acids, is likely to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium during the transmetalation step . This is followed by reductive elimination, which forms a new carbon-carbon bond .
Biochemical Pathways
Given its potential role in suzuki-miyaura cross-coupling reactions, it may be involved in the synthesis of various organic compounds .
Result of Action
Its primary use is as a reactant in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Action Environment
The action, efficacy, and stability of 1-BOC-5-methylindole-2-boronic acid can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C to maintain its stability . Furthermore, the efficiency of its participation in Suzuki-Miyaura cross-coupling reactions may depend on factors such as the presence of a palladium catalyst, the pH of the reaction environment, and the temperature at which the reaction is carried out .
Propiedades
IUPAC Name |
[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO4/c1-9-5-6-11-10(7-9)8-12(15(18)19)16(11)13(17)20-14(2,3)4/h5-8,18-19H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOOUPNYKOKTRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397538 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
475102-14-8 | |
| Record name | 1-(1,1-Dimethylethyl) 2-borono-5-methyl-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475102-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-5-methylindole-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274306.png)
![4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274309.png)
![1-{4-[3-(3-Bromophenyl)acryloyl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B1274310.png)



![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)



![1-(2-Aminobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1274329.png)
